molecular formula C7H6FNO B1630834 (E)-2-Fluorobenzaldehyde oxime CAS No. 24652-66-2

(E)-2-Fluorobenzaldehyde oxime

Cat. No.: B1630834
CAS No.: 24652-66-2
M. Wt: 139.13 g/mol
InChI Key: YPVOCNRPBFPDLO-WEVVVXLNSA-N
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Description

(E)-2-Fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldoxime, where a fluorine atom is substituted at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-2-Fluorobenzaldehyde oxime can be synthesized through the reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours until the formation of the oxime is complete.

Industrial Production Methods: While specific industrial production methods for 2-fluorobenzaldoxime are not well-documented, the general approach involves the same synthetic route as described above. Scaling up the reaction would require optimization of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Fluorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-fluorobenzonitrile.

    Reduction: Reduction of 2-fluorobenzaldoxime can yield 2-fluorobenzylamine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: 2-Fluorobenzonitrile

    Reduction: 2-Fluorobenzylamine

    Substitution: Various substituted benzaldoxime derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-Fluorobenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-fluorobenzaldoxime exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

  • 2-Chloro-6-fluorobenzaldoxime
  • 2-Fluorobenzaldehyde
  • Benzaldoxime

Comparison: (E)-2-Fluorobenzaldehyde oxime is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in drug development and material science .

Properties

IUPAC Name

(NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVOCNRPBFPDLO-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451-79-6
Record name 2-FLUOROBENZALDEHYDE OXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-fluorobenzaldehyde (63.3 g, 495 mmol) and hydroxylamine hydrochloride (38.2 g, 544 mmol) in ethanol (36 mL) and water (69 mL) was added ice (205 g). Then an aqueous solution of sodium hydroxide (32%, 115 mL, 1.24 mol) was added dropwise within a 10 min period (temperature rises from −8° C. to +7° C.) whereupon most of the solid dissolves. After 1 h stirring at room temperature the resulting mixture was then acidified with HCl (5 N). The mixture was then extracted with dichloromethane to afford the title compound (66.8 g, 97%) which was obtained as a light yellow solid. MS m/e (EI): 139.0 [M].
Quantity
63.3 g
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
205 g
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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